

Application Notes and Protocols for Desalting Protein Samples Using AMBERLITE™ MB-150

Author: BenchChem Technical Support Team. **Date:** December 2025

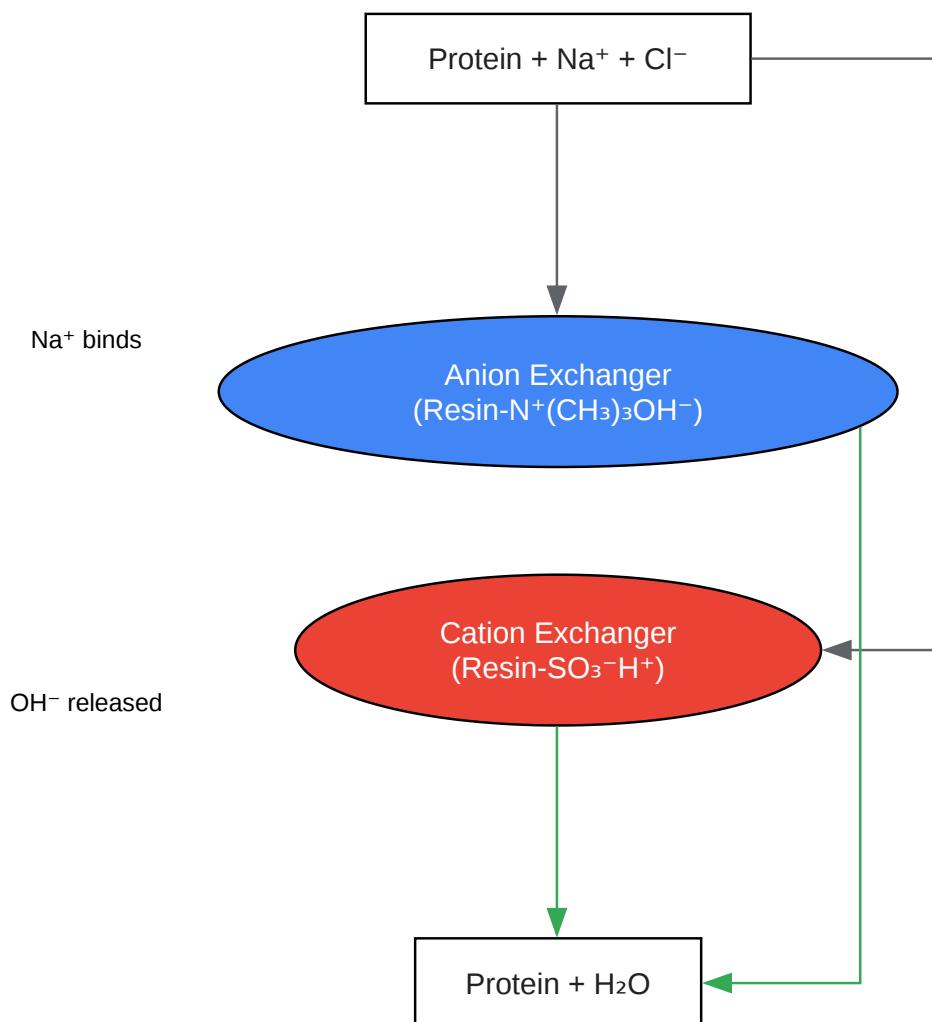
Compound of Interest

Compound Name: AMBERLITE MB-150

Cat. No.: B1166884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

In biopharmaceutical research and drug development, the purity and integrity of protein samples are paramount for downstream applications such as structural analysis, functional assays, and formulation development. A common challenge in protein purification workflows is the presence of high salt concentrations, which can interfere with subsequent analytical techniques and compromise protein stability. AMBERLITE™ MB-150 is a high-quality, ready-to-use mixed-bed ion-exchange resin that offers a simple and effective solution for desalting protein samples.

AMBERLITE™ MB-150 is composed of a stoichiometric mixture of a strong acid cation (SAC) exchange resin in the H⁺ form and a strong base anion (SBA) exchange resin in the OH⁻ form. [1] This composition allows for the simultaneous removal of both cationic and anionic salt ions from the protein solution. The salt ions are exchanged for H⁺ and OH⁻ ions, which then combine to form water, resulting in a deionized protein sample with significantly reduced conductivity. [2][3] This application note provides detailed protocols for using AMBERLITE™ MB-150 for protein desalting in both batch and column formats, along with expected performance data.

Mechanism of Desalting with Mixed-Bed Ion Exchange Resin

The desalting process with AMBERLITE™ MB-150 is based on the principles of ion exchange. The mixed-bed resin contains both positively charged anionic functional groups and negatively charged cationic functional groups. When a protein solution containing salts (e.g., NaCl) passes through the resin, the salt ions are attracted to the oppositely charged functional groups on the resin beads. The cations (e.g., Na⁺) in the sample are exchanged for hydrogen ions (H⁺) from the cation exchange resin, and the anions (e.g., Cl⁻) are exchanged for hydroxide ions (OH⁻) from the anion exchange resin. The displaced H⁺ and OH⁻ ions then combine to form water, effectively removing the salt from the sample without significantly altering the pH. Due to their size and charge characteristics, protein molecules are largely excluded from the pores of the resin beads and pass through the column, resulting in a desalted protein sample.

[Click to download full resolution via product page](#)

Caption: Ion-exchange mechanism for protein desalting.

Data Presentation

The following tables summarize the typical performance of mixed-bed ion-exchange resins for desalting protein samples. The data presented is representative of high-quality mixed-bed resins and is intended to provide an expectation of performance when using AMBERLITE™ MB-150 under optimized conditions.

Table 1: Protein Recovery after Desalting

Protein Sample	Initial Concentration (mg/mL)	Desalting Method	Protein Recovery (%)*
Bovine Serum Albumin (BSA)	1.0	Column Chromatography	82.1 ± 8.4[4]
Lysozyme	2.0	Batch Method	> 90
Monoclonal Antibody (IgG)	5.0	Column Chromatography	> 95

*Note: Protein recovery can be influenced by factors such as the specific protein, initial salt concentration, protein concentration, and the desalting protocol used.

Table 2: Desalting Efficiency

Parameter	Before Desalting	After Desalting	Salt Removal Efficiency (%)
Conductivity			
BSA Sample (1 M NaCl)	~85 mS/cm	< 1 mS/cm	> 98
Salt Concentration			
Lysozyme Sample (500 mM NaCl)	500 mM	< 5 mM	> 99

Experimental Protocols

Materials

- AMBERLITE™ MB-150 Ion-Exchange Resin
- Protein sample in a salt-containing buffer
- Deionized water
- Empty chromatography columns (for column method)
- Microcentrifuge tubes or conical tubes (for batch method)
- Laboratory rocker or rotator (for batch method)
- Centrifuge (for batch method)
- Conductivity meter
- UV-Vis Spectrophotometer or other protein quantification assay materials

Protocol 1: Batch Desalting

This method is suitable for small sample volumes and for quickly desalting multiple samples simultaneously.

- Resin Preparation:

- Gently swirl the AMBERLITE™ MB-150 container to ensure a uniform suspension.
- For each 1 mL of protein sample, transfer approximately 0.2-0.5 g of the moist resin to a suitable tube (e.g., a 15 mL conical tube).
- Wash the resin by adding 5-10 bed volumes of deionized water, gently mixing, and then allowing the resin to settle. Carefully decant the supernatant. Repeat this washing step 2-3 times to remove any storage solutions.

- Desalting:

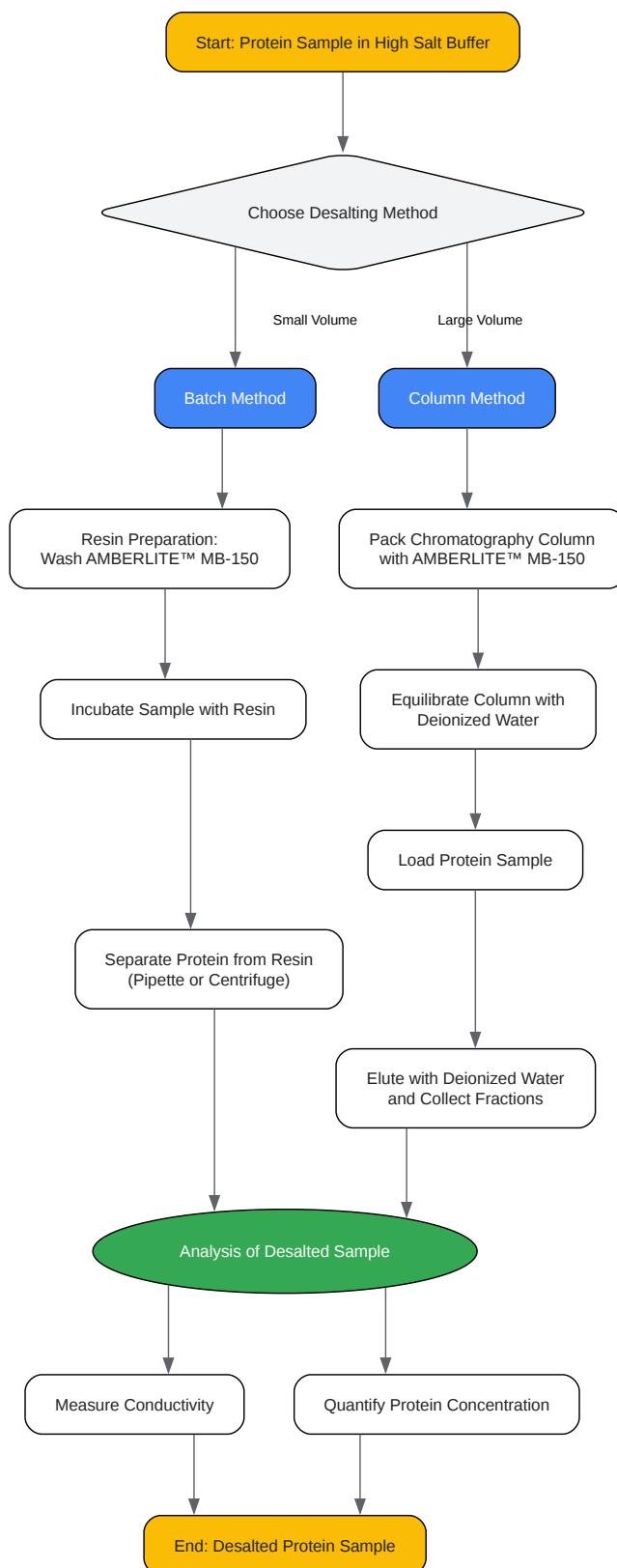
- After the final wash, decant the water and add the protein sample to the washed resin.
- Incubate the sample with the resin on a laboratory rocker or rotator for 15-30 minutes at 4°C to allow for efficient ion exchange.

- Protein Recovery:

- Separate the desalted protein sample from the resin by either:
 - Gravity: Allow the resin to settle and carefully pipette the supernatant containing the desalted protein.
 - Centrifugation: Centrifuge the tube at a low speed (e.g., 500 x g) for 1-2 minutes to pellet the resin. Carefully collect the supernatant.

- Analysis:

- Measure the conductivity of the desalted protein sample to confirm salt removal.
- Determine the protein concentration of the desalted sample using a suitable method (e.g., A280 absorbance or a BCA assay) to calculate protein recovery.


Protocol 2: Column Chromatography Desalting

This method is recommended for larger sample volumes and can provide more efficient desalting.

- Column Packing:
 - Select an appropriate empty chromatography column based on the sample volume.
 - Create a slurry of AMBERLITE™ MB-150 in deionized water.
 - Carefully pour the slurry into the column, allowing the resin to settle and pack uniformly. Avoid introducing air bubbles.
 - The packed resin bed volume should be at least 5-10 times the sample volume for efficient desalting.
- Column Equilibration:
 - Wash the packed column with 5-10 column volumes (CV) of deionized water to remove any residual storage solution and to equilibrate the resin.
 - Monitor the conductivity of the column effluent until it is close to that of the deionized water.
- Sample Application and Desalting:
 - Allow the equilibration buffer to drain to the top of the resin bed.
 - Carefully load the protein sample onto the top of the resin bed.
 - Allow the sample to enter the resin bed.
- Elution and Collection:
 - Once the sample has entered the resin bed, begin adding deionized water to the top of the column to elute the desalted protein.

- Collect fractions as the eluent exits the column. The desalted protein will typically elute in the void volume of the column.
- Analysis:
 - Monitor the conductivity of the collected fractions to identify the fractions containing the desalted protein.
 - Measure the protein concentration in the collected fractions to determine the elution profile and calculate the overall protein recovery.

Experimental Workflow and Logical Relationships

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein desalting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ion Exchange's Mixed Bed Resins for Water Treatment - [in.ionexchangeglobal.com]
- 3. The features of operation of a mixed bed ion exchanger in the process of water desalination [tiwater.info]
- 4. Anion and Cation Mixed-Bed Ion Exchange for Enhanced Multidimensional Separations of Peptides and Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Desalting Protein Samples Using AMBERLITE™ MB-150]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166884#using-amberlite-mb-150-for-desalting-protein-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com